molecular formula C81H89N5O2Zn B12508779 zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)-2H-porphyrin-2,10-diid-5-yl]ethynyl]benzoic acid

zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)-2H-porphyrin-2,10-diid-5-yl]ethynyl]benzoic acid

Cat. No.: B12508779
M. Wt: 1230.0 g/mol
InChI Key: ZUUADOHXMOQMGK-UHFFFAOYSA-N
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Description

The compound “zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)-2H-porphyrin-2,10-diid-5-yl]ethynyl]benzoic acid” is a complex organic molecule that incorporates a zinc ion coordinated to a porphyrin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the porphyrin core. The porphyrin core is synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives. The introduction of the 3,5-ditert-butylphenyl groups is achieved through Friedel-Crafts alkylation reactions. The final steps involve the coordination of the zinc ion to the porphyrin core and the attachment of the ethynylbenzoic acid moiety through palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as developing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The porphyrin core can be oxidized to form different oxidation states, which can alter the electronic properties of the compound.

    Reduction: Reduction reactions can be used to modify the oxidation state of the zinc ion or the porphyrin core.

    Substitution: The phenyl groups and the ethynylbenzoic acid moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve halogenated reagents and catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the porphyrin core can lead to the formation of oxoporphyrins, while substitution reactions can introduce various functional groups onto the phenyl rings or the ethynylbenzoic acid moiety.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions due to its unique electronic properties.

    Biology: The compound can be used as a fluorescent probe for imaging biological systems.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of this compound involves its ability to interact with various molecular targets through coordination chemistry and electronic interactions. The zinc ion can coordinate to different ligands, altering the electronic properties of the porphyrin core. This can lead to changes in the reactivity and selectivity of the compound in various chemical reactions. The ethynylbenzoic acid moiety can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s behavior.

Comparison with Similar Compounds

Similar Compounds

    Zinc porphyrins: These compounds have similar structures but may lack the ethynylbenzoic acid moiety.

    Metalloporphyrins: Compounds with different metal ions coordinated to the porphyrin core.

    Phthalocyanines: Similar macrocyclic compounds with different electronic properties.

Uniqueness

This compound is unique due to the combination of the zinc ion, the porphyrin core, and the ethynylbenzoic acid moiety. This combination imparts distinct electronic and structural properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C81H89N5O2Zn

Molecular Weight

1230.0 g/mol

IUPAC Name

zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)-2H-porphyrin-2,10-diid-5-yl]ethynyl]benzoic acid

InChI

InChI=1S/C81H89N5O2.Zn/c1-15-17-19-21-23-53-27-34-63(35-28-53)86(64-36-29-54(30-37-64)24-22-20-18-16-2)76-72-45-43-70(84-72)74(57-47-59(78(3,4)5)51-60(48-57)79(6,7)8)68-41-39-66(82-68)65(38-31-55-25-32-56(33-26-55)77(87)88)67-40-42-69(83-67)75(71-44-46-73(76)85-71)58-49-61(80(9,10)11)52-62(50-58)81(12,13)14;/h25-30,32-37,39-52H,15-24H2,1-14H3,(H,87,88);/q-2;+2

InChI Key

ZUUADOHXMOQMGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCCCC)C3=C4C=CC(=N4)[C-](C5=NC(=C(C6=C[CH-]C(=N6)C(=C7C=CC3=N7)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C#CC9=CC=C(C=C9)C(=O)O)C=C5)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C.[Zn+2]

Origin of Product

United States

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